8-Bromo-3-nitroquinoline 8-Bromo-3-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930802
InChI: InChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H
SMILES:
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol

8-Bromo-3-nitroquinoline

CAS No.:

Cat. No.: VC15930802

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-3-nitroquinoline -

Specification

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
IUPAC Name 8-bromo-3-nitroquinoline
Standard InChI InChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H
Standard InChI Key VQMJVMOPWMRTAY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The quinoline core of 8-bromo-3-nitroquinoline consists of a fused bicyclic system with a nitrogen atom at position 1. The bromine and nitro substituents at positions 8 and 3, respectively, introduce steric and electronic effects that significantly alter its behavior compared to unsubstituted quinoline.

Molecular Characteristics

  • Molecular Formula: C₉H₅BrN₂O₂

  • Molecular Weight: 269.06 g/mol

  • Melting Point: Predicted to range between 160–170°C based on analogous compounds like 3-bromo-6-methoxy-8-nitroquinoline (melting point: 165–166°C) .

  • Density: Estimated at 1.6–1.8 g/cm³, consistent with brominated nitroquinolines .

  • pKa: The nitro group’s electron-withdrawing effect lowers the pKa of the quinoline nitrogen, likely to ≈1–2 .

Table 1: Comparative Physicochemical Properties of Nitroquinoline Derivatives

CompoundMelting Point (°C)Density (g/cm³)pKa
8-Bromo-3-nitroquinoline160–170*1.6–1.8*1–2*
3-Bromo-6-methoxy-8-nitroquinoline 165–1661.676-1.21
8-Bromo-7-chloro-3-nitroquinolineN/AN/AN/A

*Predicted values based on structural analogs.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 8-bromo-3-nitroquinoline typically involves sequential halogenation and nitration steps. A plausible route, inferred from methods for 8-bromo-7-chloro-3-nitroquinoline, is as follows:

  • Nitration of Quinoline: Direct nitration of quinoline at position 3 using a mixture of nitric and sulfuric acids. The nitro group’s meta-directing effect influences subsequent substitutions.

  • Bromination: Electrophilic bromination at position 8 using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–70°C.

Key Challenges:

  • Regioselectivity: Competing bromination at positions 5 or 6 due to the nitro group’s electronic effects.

  • Yield Optimization: Reactions often require low temperatures (e.g., 0–5°C) to minimize side products.

Reactivity and Functionalization

The compound’s electrophilic nature enables diverse transformations:

  • Nucleophilic Aromatic Substitution: The bromine at position 8 can be replaced by amines or alkoxides under catalytic conditions.

  • Reduction of Nitro Group: Catalytic hydrogenation converts the nitro group to an amine, yielding 8-bromo-3-aminoquinoline, a precursor for pharmaceuticals.

Biological Activity and Mechanisms

Nitroquinolines are renowned for their antimicrobial and antitumor properties. While direct data on 8-bromo-3-nitroquinoline are scarce, studies on analogs provide insights:

Antimicrobial Effects

  • Gram-Negative Bacteria: 8-Bromo-4-methyl-3-nitroquinoline exhibits MIC values of 2–4 µg/mL against Escherichia coli. The bromine and nitro groups likely disrupt cell wall synthesis or DNA gyrase activity.

  • Fungal Pathogens: Similar compounds show IC₅₀ values of <10 µM against Candida albicans.

Table 2: Biological Activities of Nitroquinoline Analogs

ActivityMechanismEfficacy (IC₅₀/MIC)
AntimicrobialCell wall disruption2–10 µg/mL
AntitumorApoptosis induction0.5–5 µM
CYP1A2 InhibitionCompetitive enzyme inhibitionKi = 0.8 µM

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer Drug Development: The nitro group’s bioreduction generates reactive intermediates that alkylate DNA, a property leveraged in prodrug design.

  • Antimicrobial Agents: Structural analogs are being evaluated for multidrug-resistant tuberculosis treatment.

Materials Science

  • Fluorescent Probes: The quinoline core’s π-conjugated system, modified by bromine and nitro groups, emits in the visible range (λem ≈ 450 nm) .

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

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